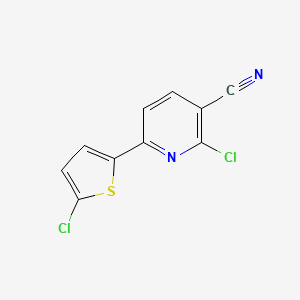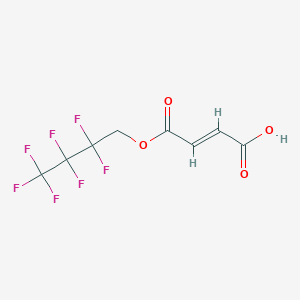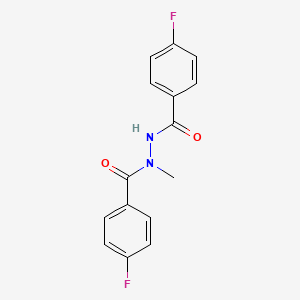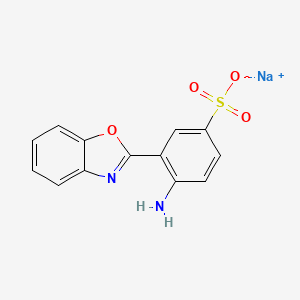
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound with the molecular formula C13H9N2NaO4S and a molecular weight of 312.27633 . It is also known by its CAS number 1189723-86-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a benzene ring via a sulfonate group . The benzoxazole ring contains a nitrogen and an oxygen atom, while the benzene ring contains an amino group .科学研究应用
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. In biochemical and physiological studies, this compound is used to study the function of proteins and enzymes, as well as to understand the effects of various drugs and other compounds on the body. In laboratory experiments, this compound is used to analyze the structure and function of molecules, as well as to study the effects of various compounds on cells.
作用机制
The mechanism of action of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is not fully understood. However, it is believed that the sulfonate group of this compound binds to proteins and enzymes, altering their structure and function. This binding can be used to study the effects of various compounds on proteins and enzymes, as well as to understand the effects of drugs and other compounds on the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain proteins and receptors. This compound has also been shown to modulate the expression of certain genes, as well as to affect the transport of certain molecules across cell membranes.
实验室实验的优点和局限性
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, this compound is a highly versatile compound, and it can be used to study a wide range of biochemical and physiological processes. However, this compound can also be toxic to cells, and it can interfere with the activity of certain enzymes and proteins. Therefore, it is important to use this compound in laboratory experiments with caution.
未来方向
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in scientific research is still in its early stages, and there is much to be explored. Some potential future directions for research include: further exploring the biochemical and physiological effects of this compound; investigating the mechanism of action of this compound; exploring the use of this compound in drug discovery; and exploring the use of this compound in other laboratory experiments. Additionally, further research could be conducted to understand the toxicity of this compound and to develop methods to reduce its toxicity.
合成方法
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is synthesized through a two-step process involving the reaction of 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonic acid (ABSA) with sodium hydroxide. In the first step, ABSA is reacted with sodium hydroxide to form a sodium salt. In the second step, the sodium salt is reacted with a base, such as sodium carbonate, to form this compound.
属性
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

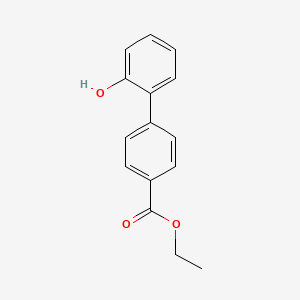
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)
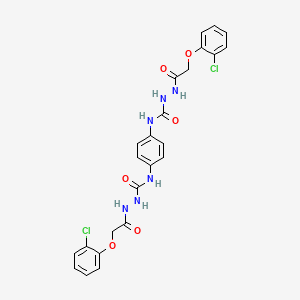


![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
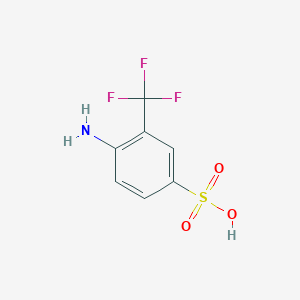
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)
